molecular formula C14H21NO2 B3056864 Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- CAS No. 74886-79-6

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-

Cat. No.: B3056864
CAS No.: 74886-79-6
M. Wt: 235.32 g/mol
InChI Key: BYEGPMKRXMKWDJ-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 2,6-diethylphenyl ring and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-diethylphenylamine and methoxymethyl chloride.

    Reaction: The 2,6-diethylphenylamine is reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate N-(2,6-diethylphenyl)-N-(methoxymethyl)amine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation Products: Oxidation may yield N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide oxides.

    Reduction Products: Reduction can produce N-(2,6-diethylphenyl)-N-(methoxymethyl)amine.

    Substitution Products: Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to physiological effects.

    Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2,6-dimethylphenyl)-N-(methoxymethyl)-: Similar structure but with methyl groups instead of ethyl groups.

    Acetamide, N-(2,6-diethylphenyl)-N-(ethoxymethyl)-: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- is unique due to the presence of both 2,6-diethylphenyl and methoxymethyl groups, which confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-12-8-7-9-13(6-2)14(12)15(10-17-4)11(3)16/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEGPMKRXMKWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622280
Record name N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74886-79-6
Record name N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-
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